![molecular formula C13H15N3S4 B13902223 [(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13902223.png)
[(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate is a complex organic compound that belongs to the class of dithiocarbamates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The unique structure of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate typically involves the reaction of n-ethyl-n-phenyldithiocarbamate with methylcyanocarbonimidodithionate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, which have their own unique applications in various fields .
Aplicaciones Científicas De Investigación
[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Zinc N-Ethyl-N-phenyldithiocarbamate: Similar in structure but contains a zinc ion instead of the cyanocarbonimidodithionate group.
Bis(N-ethyl-N-phenyldithiocarbamato) Ni(II): Contains nickel and is used in similar applications.
Uniqueness
[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate is unique due to its cyanocarbonimidodithionate group, which imparts distinct chemical properties and reactivity compared to other dithiocarbamates. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C13H15N3S4 |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethyl N-ethyl-N-phenylcarbamodithioate |
InChI |
InChI=1S/C13H15N3S4/c1-3-16(11-7-5-4-6-8-11)13(17)20-10-19-12(18-2)15-9-14/h4-8H,3,10H2,1-2H3 |
Clave InChI |
GVKPHZNOEUVQRZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=S)SCSC(=NC#N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


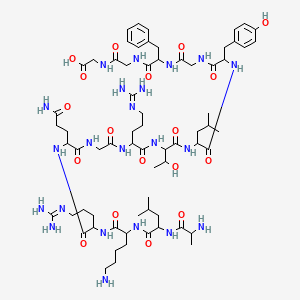

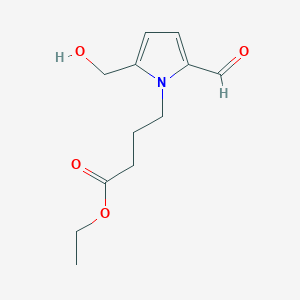
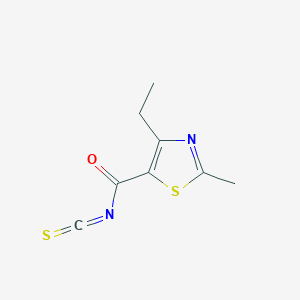
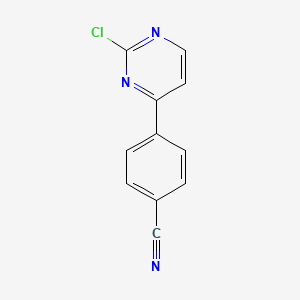
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
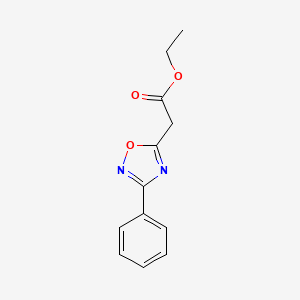
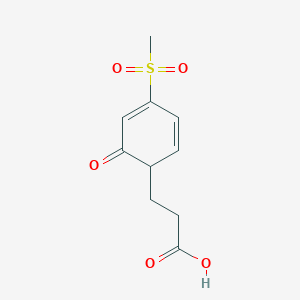

![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)
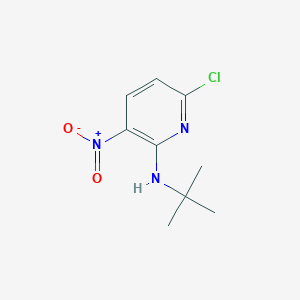
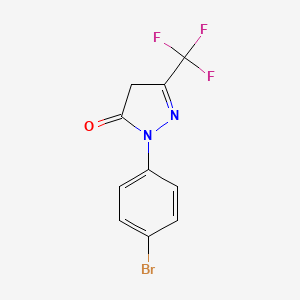
![{tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol](/img/structure/B13902229.png)
